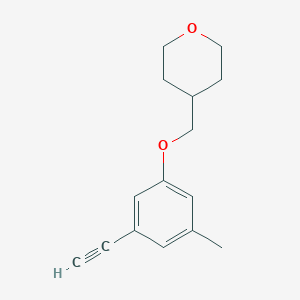

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran

Description

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran is a substituted tetrahydropyran derivative characterized by a phenoxy-methyl group at the 4-position of the pyran ring. The phenoxy moiety is further substituted with a methyl group at the 5-position and an ethynyl group at the 3-position. This compound combines the structural rigidity of the tetrahydropyran core with the electronic and steric effects of the ethynyl and methylphenoxy substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[(3-ethynyl-5-methylphenoxy)methyl]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-3-13-8-12(2)9-15(10-13)17-11-14-4-6-16-7-5-14/h1,8-10,14H,4-7,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVSPCJJMCZCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CCOCC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-ethynyl-5-methylphenol with an appropriate alkylating agent to introduce the tetrahydro-2H-pyran moiety. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced under hydrogenation conditions to yield saturated derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the phenoxy and tetrahydro-2H-pyran moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its tetrahydropyran core with several analogues, but substituent variations significantly influence its properties:

Key Observations :

Comparison :

- The phosphonate derivative () employs TsOH-catalyzed reactions in toluene (86% yield), highlighting the role of acid catalysts in pyran functionalization .

- The target compound’s ethynyl group may require Sonogashira coupling or alkyne addition steps, differing from the styryl group in Compound 73, which uses cinnamaldehyde .

Spectroscopic and Analytical Data

Spectroscopic profiles vary with substituents:

Insights :

Comparison :

- The methylphenoxy group may enhance membrane permeability compared to polar hydroxyl groups in CAS 578-74-5 .

- Rigid ethynyl substituents could reduce metabolic degradation relative to styryl groups in Compound 73 .

Biological Activity

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran, with the CAS number 2809953-74-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18O2

- Molecular Weight : 230.3022 g/mol

- SMILES Notation : C#Cc1cc(OCC2CCOCC2)cc(c1)C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment and other therapeutic applications. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines using the Sulforhodamine B (SRB) assay, which measures cell proliferation and cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia | 10 | Inhibition of cell growth |

| Lymphoma | 8 | Induction of apoptosis |

| Lung Cancer | 12 | Reduction in viability |

The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Tumor Cell Proliferation : By disrupting metabolic pathways essential for cancer cell growth.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Modulation of Signaling Pathways : Influencing pathways such as the TGF-β/Smad signaling cascade, which is crucial in cancer progression and fibrosis.

Case Studies and Research Findings

A notable study published in Drug Discovery highlighted the compound's efficacy in reducing hydroxyproline content in lung tissues, indicating its anti-fibrotic effects alongside anticancer properties. The study found that treatment with this compound significantly decreased TGF-β-induced proliferation of fibroblasts, suggesting its dual role in managing both cancer and fibrosis-related conditions .

Comparative Studies

In comparison with other known anti-cancer agents, this compound showed superior activity against specific cancer types, particularly those resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.